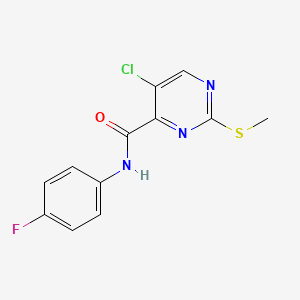

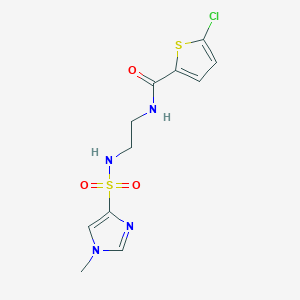

![molecular formula C13H15N3OS B2383456 N-allyl-2-[(5-méthyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acétamide CAS No. 791126-02-8](/img/structure/B2383456.png)

N-allyl-2-[(5-méthyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide” is a chemical compound . It is a derivative of benzimidazole , which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide”, typically involves a condensation reaction between o-phenylenediamine and various carbonyl compounds, in the presence of ammonium chloride as a catalyst . The yield of all benzimidazole derivatives was found to be in the range of 75 – 94% .Molecular Structure Analysis

The molecular structure of “N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide” can be characterized using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, 1H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the types and positions of hydrogen atoms, and Mass spectrometry can be used to determine the molecular weight .Mécanisme D'action

The mechanism of action of N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes involved in DNA synthesis and cell division, leading to the death of cancer cells. It may also act by inducing oxidative stress and apoptosis in cancer cells.

Biochemical and Physiological Effects:

N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in DNA synthesis and cell division. This compound has also been found to exhibit antitumor, antifungal, and antibacterial activities.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide in lab experiments is its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Orientations Futures

There are several future directions for research on N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide. One area of research could be to investigate the potential of this compound as an anticancer agent in vivo. Another area of research could be to explore the mechanism of action of this compound in more detail. Additionally, further research could be conducted to determine the optimal dosage and potential side effects of this compound. Finally, future research could explore the potential of this compound as an antifungal and antibacterial agent.

Méthodes De Synthèse

The synthesis of N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with allyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired compound as a white solid with a melting point of 168-170°C.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antibactérien de ce composé. Une nouvelle série de dérivés du benzimidazole substitués en position 2, y compris notre composé d'intérêt, a montré une activité contre des souches bactériennes telles que Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae et Escherichia coli . L'étude de son mécanisme d'action et l'optimisation de son efficacité pourraient conduire à de nouveaux agents antibactériens.

- En plus de ses effets antibactériens, le N-allyl-2-[(5-méthyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acétamide a montré une activité antifongique. Il s'est révélé efficace contre Candida albicans et Aspergillus niger . Comprendre son mode d'action et explorer son potentiel en tant que médicament antifongique pourrait être précieux.

Activité antibactérienne

Propriétés antifongiques

Propriétés

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-6-14-12(17)8-18-13-15-10-5-4-9(2)7-11(10)16-13/h3-5,7H,1,6,8H2,2H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOJIVFRFHQKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

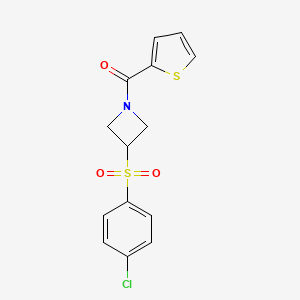

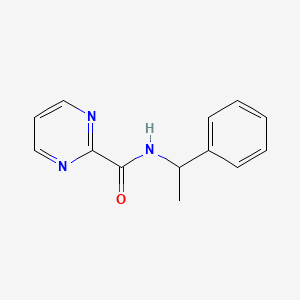

![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)

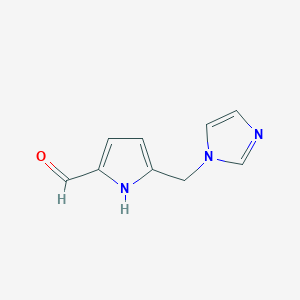

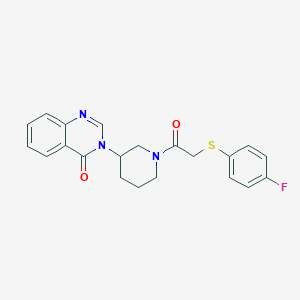

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

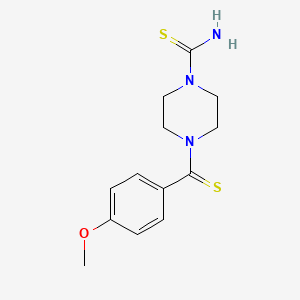

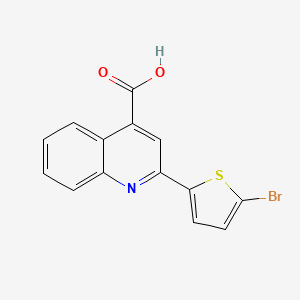

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)

![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)